molecular formula C12H11NO3S B13662719 Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate

Cat. No.: B13662719
M. Wt: 249.29 g/mol
InChI Key: HYWDTMXXONQOOS-UHFFFAOYSA-N
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Description

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a methoxyphenyl group and a carboxylate ester, making it a valuable molecule in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring. The final step involves esterification with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate
  • Methyl 2-(4-Methylphenyl)thiazole-4-carboxylate
  • Ethyl 2-(4-Ethylphenyl)thiazole-4-carboxylate

Uniqueness

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is unique due to the presence of the methoxy group, which enhances its solubility and biological activity compared to its analogs. This makes it a more potent and versatile compound in various applications .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11NO3S/c1-15-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3

InChI Key

HYWDTMXXONQOOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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